

reconstituting and solubilizing Sniper(ER)-87 for experiments

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Compound of Interest

Compound Name: Sniper(ER)-87

Cat. No.: B12423558

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Application Notes and Protocols: Sniper(ER)-87

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, solubilization, and experimental use of **Sniper(ER)-87**, a potent and selective estrogen receptor α (ER α) degrader.

Introduction

Sniper(ER)-87 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of ER α .^{[1][2]} It is a chimeric molecule consisting of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) conjugated to the ER α ligand 4-hydroxytamoxifen via a PEG linker.^{[3][4]} This dual-binding capability allows **Sniper(ER)-87** to recruit an E3 ubiquitin ligase, primarily the X-linked inhibitor of apoptosis protein (XIAP), to ER α , leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful tool for studying ER α signaling and for the development of therapeutics against ER α -positive cancers.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sniper(ER)-87** based on available literature.

Parameter	Value	Cell Line/System	Reference
DC ₅₀ (ERα Degradation)	3 nM	Breast Cancer Cells	
IC ₅₀ (ERα Degradation)	0.097 μM	Not Specified	
IC ₅₀ (Cell Growth Inhibition)	15.6 nM	MCF-7	
IC ₅₀ (Cell Growth Inhibition)	9.6 nM	T47D	
Molecular Weight	1044.32 g/mol	N/A	
Max Solubility in DMSO	100 mM (104.43 mg/mL)	N/A	

Reconstitution and Solubilization Protocol

Sniper(ER)-87 is typically supplied as a powder. Proper reconstitution is critical for experimental success.

3.1. Materials Required:

- **Sniper(ER)-87** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes

3.2. Stock Solution Preparation (10 mM):

- Determine the mass of **Sniper(ER)-87**: Refer to the product data sheet for the exact mass provided in the vial.

- Calculate the required volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:
 - $\text{Volume } (\mu\text{L}) = (\text{Mass of } \textbf{Sniper(ER)-87} \text{ (mg)} / 1044.32 \text{ (g/mol)}) * 100,000$
- Reconstitution:
 - Carefully add the calculated volume of anhydrous DMSO to the vial containing the **Sniper(ER)-87** powder.
 - Vortex gently for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
- Aliquoting and Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Storage of Stock Solution: Store the DMSO stock solution at -20°C for up to 2 weeks or at -80°C for up to 3 months.

3.3. Preparation of Working Solutions:

Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

- Example Dilution: To prepare a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 μL of 10 mM stock to 999 μL of medium).

Experimental Protocols

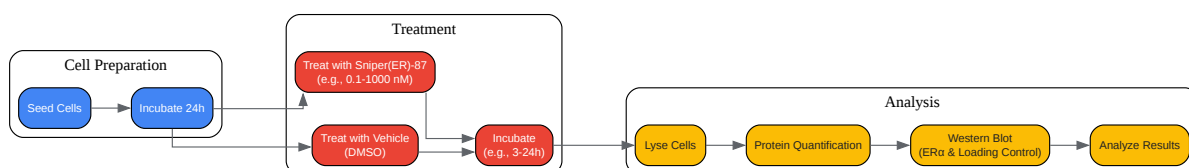
4.1. In Vitro ER α Degradation Assay in Breast Cancer Cells

This protocol describes a typical experiment to assess the ability of **Sniper(ER)-87** to induce the degradation of ER α in cultured breast cancer cells (e.g., MCF-7 or T47D).

4.1.1. Materials Required:

- ER α -positive breast cancer cells (e.g., MCF-7, T47D)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Sniper(ER)-87** working solutions
- Vehicle control (DMSO)
- Proteasome inhibitor (e.g., MG132) as a negative control
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-ER α and anti- β -actin (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

4.1.2. Experimental Workflow:



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Caption: Workflow for in vitro ER α degradation assay.

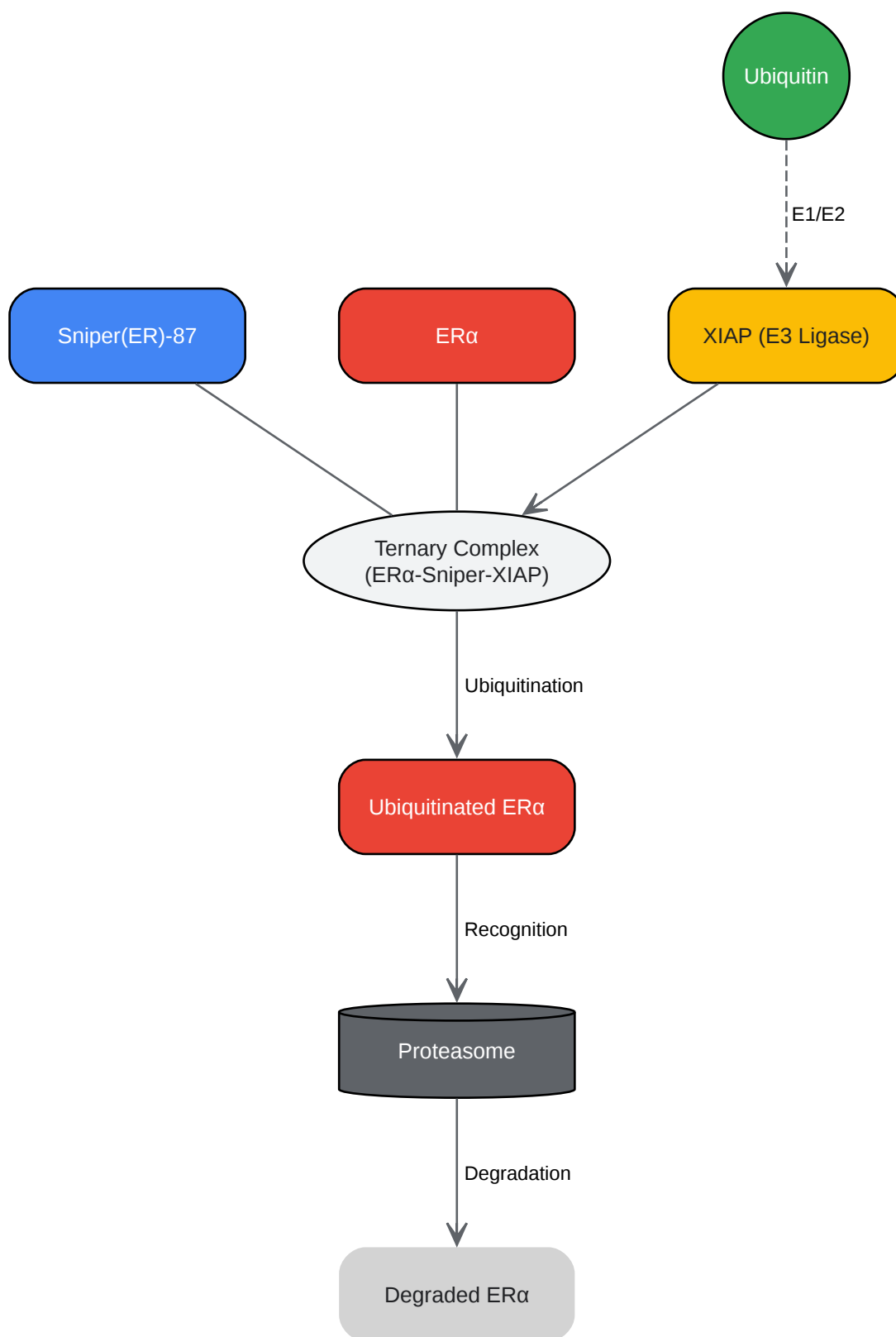
4.1.3. Step-by-Step Procedure:

- Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Cell Culture: Culture the cells for 24 hours in complete medium. For experiments investigating estrogen-dependent effects, cells can be pre-cultured in a medium containing estrogen-depleted serum.
- Treatment:
 - Prepare serial dilutions of **Sniper(ER)-87** in the cell culture medium. Effective concentrations for ER α degradation are typically in the nanomolar range (e.g., 0.1 nM to 1000 nM).
 - Include a vehicle control (DMSO) at the same final concentration as the highest **Sniper(ER)-87** concentration.
 - For a negative control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 before adding **Sniper(ER)-87**.
 - Aspirate the old medium and add the medium containing the different concentrations of **Sniper(ER)-87** or controls.
- Incubation: Incubate the cells for a specified period, typically ranging from 3 to 24 hours.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ER α antibody overnight at 4°C.
 - Wash the membrane and incubate with the primary anti- β -actin antibody (or other loading control).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for ER α and the loading control. Normalize the ER α signal to the loading control and compare the levels in **Sniper(ER)-87**-treated samples to the vehicle control.

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **Sniper(ER)-87**.



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Caption: Mechanism of **Sniper(ER)-87**-induced ERα degradation.

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References

- 1. medkoo.com [medkoo.com]
- 2. SNIPER(ER)-87 (7120) by Tocris, Part of Bio-Techne [bio-technique.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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